Praseodymium dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

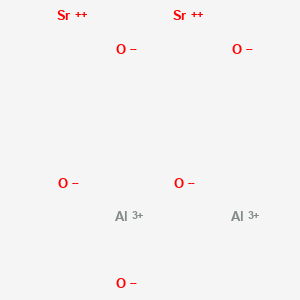

Praseodymium dioxide is an inorganic compound that belongs to the family of rare earth metal oxides. It is known for its unique properties, including high thermal stability and catalytic activity. Praseodymium oxide is typically found in a dark brown powder form and is insoluble in water. It has a cubic fluorite crystal structure and is the most stable form of praseodymium oxide at ambient temperature and pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Praseodymium oxide can be synthesized through various methods, including:

Molten Salt Method: Utilizing molten salts to facilitate the formation of praseodymium oxide nanoparticles.

Industrial Production Methods: Industrial production of praseodymium oxide often involves the calcination of praseodymium nitrate or hydroxide at high temperatures. The specific conditions, such as temperature and duration, can significantly affect the physical properties of the resulting nanoparticles .

Chemical Reactions Analysis

Types of Reactions: Praseodymium oxide undergoes various chemical reactions, including:

Oxidation: Praseodymium oxide can be further oxidized to form higher oxides under specific conditions.

Substitution: Praseodymium oxide can react with other compounds to form praseodymium halides and other derivatives.

Common Reagents and Conditions:

Oxidation: Exposure to oxygen or other oxidizing agents at elevated temperatures.

Reduction: Use of reducing agents such as hydrogen gas or carbon monoxide at high temperatures.

Substitution: Reaction with halogens or other reactive species under controlled conditions.

Major Products Formed:

Oxidation: Higher oxides such as Pr6O11.

Reduction: Lower oxides such as Pr2O3.

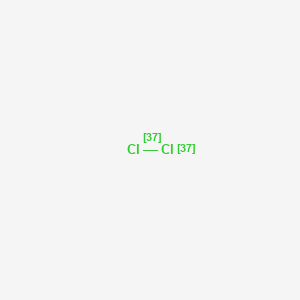

Substitution: Praseodymium halides like praseodymium(III) chloride (PrCl3) and praseodymium(III) fluoride (PrF3).

Scientific Research Applications

Praseodymium oxide has a wide range of applications in scientific research, including:

Catalysis: Used as a catalyst in various chemical reactions due to its high catalytic activity.

Optical and Electronic Applications: Utilized in the production of optical elements, nanodevices, and microelectronics due to its high dielectric constant and low leakage currents.

Material Science: Employed in the synthesis of advanced materials such as nanorods and nanotubes for their unique electrical and morphological properties.

Environmental Applications: Used in the development of sensors for detecting gases like ethanol vapor.

Mechanism of Action

Praseodymium oxide exerts its effects through various mechanisms, including:

Catalytic Activity: The mixed valency state of praseodymium ions (Pr(III) and Pr(IV)) in praseodymium oxide contributes to its high catalytic activity.

Electrical Conductivity: The high electrical conductivity of praseodymium oxide is attributed to electron hopping between the mixed valency states of praseodymium ions.

Dielectric Properties: The high dielectric constant of praseodymium oxide makes it suitable for use in electronic devices, where it helps to reduce leakage currents.

Comparison with Similar Compounds

Praseodymium oxide can be compared with other similar compounds, such as:

Praseodymium(III) oxide (Pr2O3): A lower oxidation state oxide with different physical and chemical properties.

Cerium oxide (CeO2): Another rare earth metal oxide with similar catalytic and electronic properties.

Neodymium oxide (Nd2O3): Shares similar applications in catalysis and material science.

Uniqueness: Praseodymium oxide is unique due to its mixed valency state, which provides it with exceptional catalytic activity and electrical conductivity. Its high dielectric constant also makes it a valuable material for electronic applications .

Properties

CAS No. |

12036-05-4 |

|---|---|

Molecular Formula |

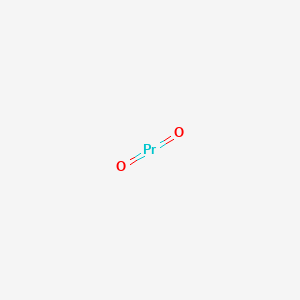

O2Pr |

Molecular Weight |

172.906 g/mol |

IUPAC Name |

dioxopraseodymium |

InChI |

InChI=1S/2O.Pr |

InChI Key |

BOWRJOSABXTXBI-UHFFFAOYSA-N |

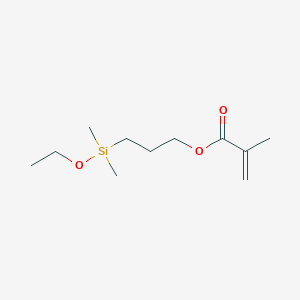

SMILES |

O=[Pr]=O |

Canonical SMILES |

O=[Pr]=O |

Key on ui other cas no. |

12036-05-4 |

Synonyms |

praseodymium dioxide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B80891.png)